molecular formula C11H24BrN B009336 2,6-Dimethyl-1,1-diethylpiperidinium bromide CAS No. 19072-57-2

2,6-Dimethyl-1,1-diethylpiperidinium bromide

Cat. No.: B009336
CAS No.: 19072-57-2
M. Wt: 250.22 g/mol
InChI Key: JEUPZKBFJZDULG-UHFFFAOYSA-M
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Description

2,6-Dimethyl-1,1-diethylpiperidinium bromide is a quaternary ammonium compound with the molecular formula C11H24BrN It is known for its unique structure, which includes a piperidinium ring substituted with two methyl groups at positions 2 and 6, and two ethyl groups at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-1,1-diethylpiperidinium bromide typically involves the alkylation of 2,6-dimethylpiperidine with ethyl bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

2,6-Dimethylpiperidine+Ethyl Bromide2,6-Dimethyl-1,1-diethylpiperidinium Bromide\text{2,6-Dimethylpiperidine} + \text{Ethyl Bromide} \rightarrow \text{this compound} 2,6-Dimethylpiperidine+Ethyl Bromide→2,6-Dimethyl-1,1-diethylpiperidinium Bromide

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The reaction mixture is typically heated to a temperature of around 80-100°C to ensure complete conversion of the starting materials.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyl-1,1-diethylpiperidinium bromide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, such as hydroxide, cyanide, or thiolate ions.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary or tertiary amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium cyanide, or sodium thiolate are commonly used. The reactions are typically carried out in polar solvents like water or ethanol.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Nucleophilic Substitution: Products include 2,6-dimethyl-1,1-diethylpiperidinium derivatives with different anions.

    Oxidation: The major product is the N-oxide derivative.

    Reduction: The major products are secondary or tertiary amines.

Scientific Research Applications

2,6-Dimethyl-1,1-diethylpiperidinium bromide has several scientific research applications:

    Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is studied for its potential as a cholinergic agent, affecting neurotransmission in biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.

    Industry: It is used in the formulation of certain types of surfactants and detergents.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-1,1-diethylpiperidinium bromide involves its interaction with biological membranes and receptors. As a quaternary ammonium compound, it can bind to acetylcholine receptors, mimicking the action of acetylcholine. This interaction can modulate neurotransmission, leading to various physiological effects. The compound’s ability to cross biological membranes also makes it a valuable tool in drug delivery systems.

Comparison with Similar Compounds

  • 1,1-Diethyl-2,6-dimethylpiperidinium chloride
  • 1,1-Diethyl-2,6-dimethylpiperidinium iodide
  • 2,6-Dimethyl-1,1-diethylpyrrolidinium bromide

Comparison: Compared to its analogs, 2,6-Dimethyl-1,1-diethylpiperidinium bromide is unique due to its specific bromide counterion, which can influence its solubility and reactivity. The presence of two ethyl groups at the nitrogen atom also imparts distinct steric and electronic properties, affecting its interaction with biological targets and its overall stability.

Properties

IUPAC Name

1,1-diethyl-2,6-dimethylpiperidin-1-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N.BrH/c1-5-12(6-2)10(3)8-7-9-11(12)4;/h10-11H,5-9H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUPZKBFJZDULG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1(C(CCCC1C)C)CC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10940645
Record name 1,1-Diethyl-2,6-dimethylpiperidin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10940645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19072-57-2
Record name Piperidinium, 1,1-diethyl-2,6-dimethyl-, bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019072572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Diethyl-2,6-dimethylpiperidin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10940645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethyl-1,1-diethylpiperidinium bromide
Reactant of Route 2
2,6-Dimethyl-1,1-diethylpiperidinium bromide
Reactant of Route 3
2,6-Dimethyl-1,1-diethylpiperidinium bromide
Reactant of Route 4
2,6-Dimethyl-1,1-diethylpiperidinium bromide
Reactant of Route 5
2,6-Dimethyl-1,1-diethylpiperidinium bromide
Reactant of Route 6
2,6-Dimethyl-1,1-diethylpiperidinium bromide

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